

# Periplanone B: A Technical Overview of its Molecular Characteristics and Synthesis

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## Compound of Interest

Compound Name: *Periplanone B*

Cat. No.: *B1679612*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Periplanone B**, the potent sex pheromone of the American cockroach (*Periplaneta americana*). This document details its fundamental molecular properties and outlines a key experimental protocol for its chemical synthesis. The information presented is intended to support researchers and professionals in the fields of chemical ecology, organic synthesis, and drug development.

## Core Molecular Data

**Periplanone B** is a sesquiterpenoid and a key bioactive compound in the chemical communication of *Periplaneta americana*.<sup>[1]</sup> Its precise molecular structure and mass are critical for its biological function and for synthetic replication. The fundamental quantitative data for **Periplanone B** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>15</sub> H <sub>20</sub> O <sub>3</sub>	[1][2][3][4]
Molar Mass	248.32 g/mol	[2][4]
Systematic IUPAC Name	(1R,2R,5S,6E,10R)-8-Methylidene-5-(propan-2-yl)-11-oxaspiro[bicyclo[8.1.0]undecane-2,2'-oxiran]-6-en-3-one	[1]

## Experimental Protocols: Total Synthesis of (±)-Periplanone B

The first total synthesis of **Periplanone B** was a significant achievement in organic chemistry, confirming its proposed structure. The following outlines a key multi-step synthesis.

Objective: To synthesize (±)-**Periplanone B**.

Methodology:

- Preparation of the Enol Ether:
  - An appropriate enone precursor is treated with trimethylstannyl lithium followed by trimethylsilyl chloride to protect the ring olefin bond and the oxygen substituent.
  - The reaction mixture is then poured into petroleum ether, washed with water, and dried. The solvent is removed to yield the enol ether.
- Formation of the Divinylcyclohexenol Intermediate:
  - The protected enone is reacted with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at 0°C.
  - Crotonaldehyde is then added at -78°C, followed by acetic anhydride to form an intermediate which is then converted to the divinylcyclohexenol.

- Anionic Oxy-Cope Rearrangement:
  - The divinylcyclohexenol intermediate undergoes an anionic oxy-Cope rearrangement to expand the ring and form a cyclodecadienone structure.
- Epoxidation and Deprotection:
  - The cyclodecadienone is subjected to nucleophilic epoxidation.
  - A subsequent Corey–Chaykovsky reaction introduces the second epoxide ring.
  - The protecting groups are then removed. For instance, a silyl protecting group can be removed using tetrabutylammonium fluoride.
- Final Oxidation:
  - The resulting alcohol precursor (periplanol-B) is oxidized to the ketone to yield (±)-**Periplanone B**. This can be achieved using an oxidizing agent such as chromium trioxide in pyridine.
  - The final product is then purified, for example, by filtration through silica gel.

## Logical Workflow of Periplanone B Synthesis

The following diagram illustrates the logical progression of the key stages in the total synthesis of (±)-**Periplanone B**.



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Caption: Logical workflow for the total synthesis of (±)-**Periplanone B**.

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